molecular formula C11H15Cl2N3 B2586757 (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 1421607-30-8

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B2586757
CAS No.: 1421607-30-8
M. Wt: 260.16
InChI Key: GIGVQPSJEXMKPL-KLQYNRQASA-N
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Description

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a phenyl group, which is further connected to an ethanamine moiety. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment to the Phenyl Group: The imidazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction.

    Formation of the Ethanamine Moiety: The phenyl-imidazole intermediate is then reacted with an appropriate amine to form the ethanamine moiety.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity starting materials and solvents.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or phenyl rings.

Scientific Research Applications

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine: The free base form of the compound without the dihydrochloride salt.

    (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine monohydrochloride: A similar compound with only one hydrochloride ion.

    (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol: A related compound where the amine group is replaced with a hydroxyl group.

Uniqueness

The uniqueness of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride lies in its specific structure, which combines the properties of the imidazole ring and the ethanamine moiety

Properties

IUPAC Name

(1R)-1-(4-imidazol-1-ylphenyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;;/h2-9H,12H2,1H3;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGVQPSJEXMKPL-KLQYNRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421607-30-8
Record name (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride
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